2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industrial applications, particularly in the textile and dyeing industries due to its excellent colorfastness and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt involves multiple steps, starting with the diazotization of 2,4-diaminophenyl. This intermediate is then coupled with various aromatic compounds under controlled pH and temperature conditions to form the final azo dye. The reaction conditions typically involve acidic or basic environments, depending on the specific coupling agents used.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques is also common to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: The azo groups can be reduced to amines, leading to the cleavage of the azo bonds.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reversible redox reactions, which are crucial for its color-changing properties. Additionally, the sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt lies in its complex structure, which provides distinct color properties and stability. Its multiple azo groups and sulfonic acid substituents contribute to its high solubility and versatility in various applications, setting it apart from other similar compounds .
Biological Activity
2,7-Naphthalenedisulfonic acid, specifically the compound 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt, is a complex organic compound belonging to the azo dye family. Its intricate structure includes multiple functional groups such as sulfonic acids and azo linkages, which significantly influence its biological activity and applications in various fields including pharmaceuticals and analytical chemistry.
Chemical Structure and Properties
The compound features:
- Naphthalene core : Provides a stable aromatic structure.
- Azo linkages : Contribute to its color and potential biological interactions.
- Sulfonic acid groups : Enhance solubility in aqueous environments, facilitating interactions with biological macromolecules.
Interaction with Biological Molecules
Research indicates that this compound exhibits significant biological activity through its interactions with proteins and nucleic acids. The sulfonic acid groups improve solubility, allowing for effective binding with various biomolecules. Such interactions are crucial for understanding the compound's potential therapeutic applications and toxicity profiles.
Antiviral Activity
Studies have shown that certain naphthalenesulfonic acid derivatives can possess anti-HIV properties. For instance, derivatives similar to 2,7-naphthalenedisulfonic acid have demonstrated inhibitory effects on HIV-1 cytopathogenesis in human peripheral blood lymphocytes. The most active derivatives in these studies had low IC50 values (around 1.3 µM), indicating potent antiviral activity at non-toxic concentrations .
Antioxidant and Anti-inflammatory Properties
The compound's antioxidant capabilities have been explored through various assays measuring free radical scavenging activity. The presence of hydroxyl groups in its structure may contribute to these properties, making it a candidate for further investigation in anti-inflammatory applications.
The mechanism by which 2,7-naphthalenedisulfonic acid exerts its biological effects involves:
- Complexation with Metal Ions : The electron-rich nature of the sulfonate and hydroxyl groups allows for the formation of stable complexes with metal ions.
- Protein Binding : The compound can interact with proteins, potentially altering their functionality and leading to therapeutic effects or toxicity.
Case Studies
Study on HIV Inhibition : A structure-activity relationship study highlighted that specific modifications to the naphthalenesulfonic acid backbone could enhance anti-HIV activity. Shortening the spacer length between functional groups was found to increase potency significantly .
Antioxidant Activity Evaluation : Research evaluated the antioxidant potential of various naphthalene derivatives using DPPH radical scavenging assays. Results indicated that certain substitutions on the naphthalene ring could enhance radical scavenging capabilities .
Applications
The biological activity of 2,7-naphthalenedisulfonic acid makes it suitable for:
- Drug Development : As a lead compound in designing new antiviral agents.
- Histological Staining : Utilized as a dye in microscopy due to its ability to bind to proteins.
- Analytical Chemistry : Employed as a reagent for detecting metal ions through colorimetric changes.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly in dyes. |
2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity; less industrial value. |
Naphthalenesulfonic Acid | 130-15-4 | A simpler sulfonated derivative; used as a surfactant. |
Benzidine | Not listed | Known carcinogen; used in dye production. |
Properties
CAS No. |
72894-19-0 |
---|---|
Molecular Formula |
C36H28N11Na3O11S3 |
Molecular Weight |
955.8 g/mol |
IUPAC Name |
trisodium;3-[(4-acetamidophenyl)diazenyl]-5-amino-6-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H31N11O11S3.3Na/c1-18(48)40-21-3-7-24(8-4-21)43-47-35-31(61(56,57)58)15-19-14-30(60(53,54)55)34(33(39)32(19)36(35)49)46-44-25-11-13-28(29(17-25)59(50,51)52)41-22-5-9-23(10-6-22)42-45-27-12-2-20(37)16-26(27)38;;;/h2-17,41,49H,37-39H2,1H3,(H,40,48)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
InChI Key |
AVIVYXJTQVGSIL-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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